molecular formula C7H7N3S3 B2852285 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 852933-95-0

5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B2852285
CAS No.: 852933-95-0
M. Wt: 229.33
InChI Key: IXGRQFSVJGXNSG-UHFFFAOYSA-N
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Scientific Research Applications

5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications:

Preparation Methods

The synthesis of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of thien-2-ylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific thien-2-ylmethyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S3/c8-6-9-10-7(13-6)12-4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGRQFSVJGXNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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